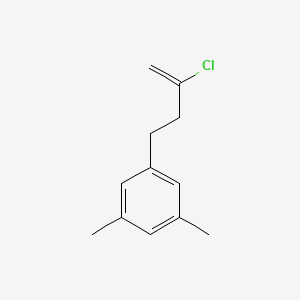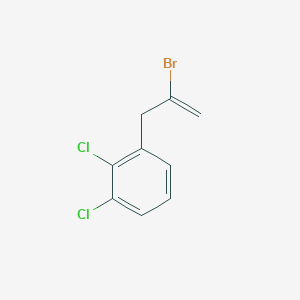
2-Chloro-3-(2,4-dichlorophenyl)-1-propene
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-Chloro-3-(2,4-dichlorophenyl)-1-propene”, similar compounds have been synthesized using organolithium reagents . Protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a propene group (a three-carbon chain with a double bond), with chlorine atoms substituted at specific positions .Chemical Reactions Analysis
The compound may undergo various chemical reactions based on its functional groups. For instance, the presence of a double bond in the propene group could potentially undergo addition reactions . The chlorine atoms might also make the compound susceptible to nucleophilic substitution reactions .Applications De Recherche Scientifique
Crystal Structure Analysis
One significant application of derivatives of 2-Chloro-3-(2,4-dichlorophenyl)-1-propene is in crystal structure analysis. For instance, the study of the crystal structure and Hirshfeld surface analysis of compounds closely related to this compound reveals intricate details about molecular interactions and arrangement. These analyses provide insights into the molecular geometry, including dihedral angles and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Murthy et al., 2018).
Synthesis and Characterization
Research on the synthesis and characterization of related compounds explores various chemical reactions and conditions that lead to the formation of these compounds, alongside their detailed chemical properties. For example, the synthesis of organoselenium compounds via reactions with 2,3-dichloro-1-propene provides insights into novel chemical pathways and the potential applications of these compounds in various fields, such as polymerization initiators (Levanova et al., 2013).
Antimicrobial Activity
Another area of research involves the exploration of antimicrobial properties of polymers derived from 2,4-dichlorophenyl methacrylate, indicating the potential for these compounds in creating antimicrobial surfaces or materials. This research is crucial for applications in healthcare, where antimicrobial resistance is a growing concern (Patel et al., 2006).
Environmental Chemistry
Studies on the environmental chemistry of chlorophenol derivatives, including their photoreaction mechanisms and pathways, shed light on their behavior in the environment and their potential impact on ecological systems. Understanding these mechanisms is essential for assessing the environmental risk of these compounds and developing strategies for their management or remediation (Akai et al., 2001).
Catalysis and Polymerization
The copolymerization of ethylene and propene using catalyst systems that include dichlorophenyl derivatives highlights the role of these compounds in catalyzing specific polymerization reactions. This research is significant for the development of new polymeric materials with tailored properties for industrial applications (Busico et al., 2004).
Propriétés
IUPAC Name |
2,4-dichloro-1-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGDPHCZGUJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249450 | |
| Record name | 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-52-7 | |
| Record name | 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















